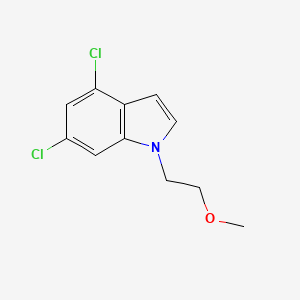

4,6-Dichloro-1-(2-methoxyethyl)indole

Description

4,6-Dichloro-1-(2-methoxyethyl)indole is a substituted indole derivative featuring chlorine atoms at the 4- and 6-positions and a 2-methoxyethyl group at the 1-position. Indole derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery and organic synthesis. The chlorine substituents enhance electrophilic reactivity and metabolic stability, while the 2-methoxyethyl group may improve solubility and bioavailability compared to simpler alkyl chains .

Properties

Molecular Formula |

C11H11Cl2NO |

|---|---|

Molecular Weight |

244.11 g/mol |

IUPAC Name |

4,6-dichloro-1-(2-methoxyethyl)indole |

InChI |

InChI=1S/C11H11Cl2NO/c1-15-5-4-14-3-2-9-10(13)6-8(12)7-11(9)14/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

LKGTXHKCEVCDGA-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2Cl)Cl |

Origin of Product |

United States |

Biological Activity

4,6-Dichloro-1-(2-methoxyethyl)indole is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4,6-Dichloro-1-(2-methoxyethyl)indole can be described as follows:

- Indole Core : The indole structure is known for its diverse biological activities.

- Substituents : The presence of chlorine atoms and a methoxyethyl group enhances its pharmacological profile.

Anticancer Activity

Research indicates that indole derivatives, including 4,6-Dichloro-1-(2-methoxyethyl)indole, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting various signaling pathways.

- Case Study : A study published in Frontiers in Pharmacology demonstrated that indole derivatives could effectively inhibit the Akt pathway, which is crucial in cancer cell survival and proliferation. The IC50 values for these compounds ranged from submicromolar to micromolar levels, suggesting potent anticancer activity .

Antimicrobial Properties

Indoles are also recognized for their antimicrobial effects. In particular, derivatives of indole have shown efficacy against various bacterial strains.

- Research Findings : A review highlighted that indole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

The mechanisms through which 4,6-Dichloro-1-(2-methoxyethyl)indole exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases involved in cancer progression.

- Antioxidant Activity : Indoles can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells .

Table 1: Biological Activity Summary of Indole Derivatives

| Compound | Activity Type | IC50/Effect | Reference |

|---|---|---|---|

| 4,6-Dichloro-1-(2-methoxyethyl)indole | Anticancer | TBD | Current Study |

| N-(1-(adamantan-1-yl) ethyl)-4,6-dichloro-1H-indole-2-carboxamide | Antitubercular | 0.32 μM | Alsayed et al., 2021 |

| Indole-2-carboxamides | Antibacterial | 0.2 μg/ml | Franz et al., 2017 |

Case Studies

- Antitumor Activity : A recent study focused on the synthesis and evaluation of various indole derivatives for their antitumor activity. The results indicated that compounds structurally similar to 4,6-Dichloro-1-(2-methoxyethyl)indole inhibited tumor cell growth significantly more than existing treatments like sunitinib .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several indole derivatives against resistant bacterial strains. The findings confirmed that these compounds could serve as potential leads for new antibiotics due to their ability to inhibit bacterial growth effectively .

Comparison with Similar Compounds

Key Observations :

Yield Comparison :

- Triazole-indole derivatives: 30–42% .

Q & A

Q. What are the foundational synthetic routes for preparing 4,6-Dichloro-1-(2-methoxyethyl)indole?

The synthesis typically involves sequential functionalization of the indole core. Initial steps may include halogenation at the 4- and 6-positions using chlorinating agents like POCl₃ or N-chlorosuccinimide under controlled conditions . Subsequent introduction of the 2-methoxyethyl group at the 1-position can be achieved via alkylation with 2-methoxyethyl bromide or Mitsunobu reactions. Reflux in acetic acid with sodium acetate is a common method to stabilize intermediates during coupling steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic techniques are essential:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro and methoxy groups) and indole backbone integrity. Methoxyethyl protons typically appear as a triplet near δ 3.5–4.0 ppm .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification.

- Melting Point Analysis : Consistency with literature values (e.g., analogs like 5-chloro-4-fluoro-1H-indole show mp 208–210°C) .

Q. What safety precautions are critical during handling?

Due to potential irritancy from chlorine substituents and reactive intermediates:

- Use PPE (gloves, goggles) and work in a fume hood .

- Avoid exposure to moisture to prevent HCl release during hydrolysis of chloro groups .

- Store in anhydrous conditions at –20°C to minimize decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

Advanced methods include:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic halogenation steps, reducing side products .

- Catalytic Systems : Pd-based catalysts for selective C–H functionalization at the 4- and 6-positions, minimizing excess reagent use .

- In-Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What advanced spectral techniques resolve ambiguities in regiochemical substitution?

- 2D NMR (COSY, HMBC) : Differentiates between 4,6-dichloro and alternative substitution patterns by correlating proton-carbon couplings .

- X-ray Crystallography : Definitive structural elucidation, as applied to analogs like 5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass with <2 ppm error, critical for distinguishing isomers .

Q. How do computational models predict the compound’s bioactivity?

- Molecular Docking : Screens against targets like serotonin receptors (indole derivatives often modulate neurotransmitter pathways). For example, analogs with methoxyethyl groups show enhanced binding to 5-HT₂ receptors .

- QSAR Studies : Correlate electronic properties (e.g., Cl substituent electronegativity) with antimicrobial or anticancer activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability, guiding lead optimization .

Q. What methodologies assess stability under physiological conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for thermal stability) .

- pH-Dependent Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. Chloro groups may hydrolyze to hydroxyls under acidic conditions .

- Light Exposure Tests : UV-vis spectroscopy to detect photodegradation, common in halogenated indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.